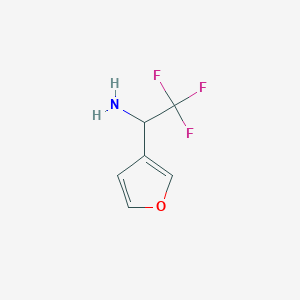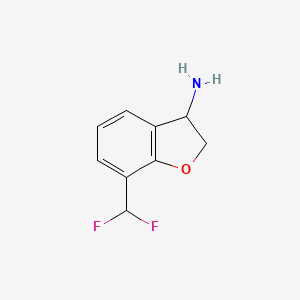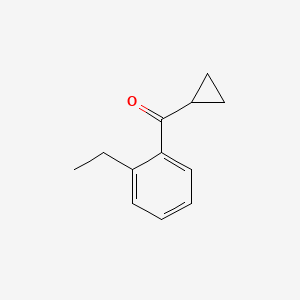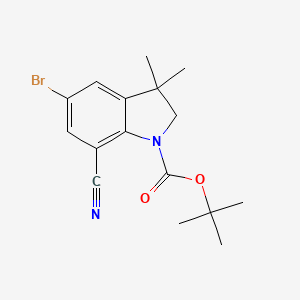
(1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine is an organic compound that features both bromine and fluorine substituents on a phenyl ring, along with an ethane-1,2-diamine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and fluorine onto the phenyl ring through electrophilic aromatic substitution.
Amine Introduction: Conversion of a suitable precursor to the ethane-1,2-diamine moiety, possibly through reductive amination or other amine-forming reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups.
Reduction: Reduction reactions could be used to modify the bromine or fluorine substituents.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired transformation.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various substituted phenyl derivatives or modified diamine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine might be used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, affecting their activity through binding interactions. The presence of bromine and fluorine could influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine
- (1R)-1-(3-Bromo-2-chlorophenyl)ethane-1,2-diamine
- (1R)-1-(3-Bromo-2-methylphenyl)ethane-1,2-diamine
Uniqueness
The unique combination of bromine and fluorine in (1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine may confer distinct chemical and biological properties, such as altered reactivity or binding characteristics compared to similar compounds.
Propiedades
Fórmula molecular |
C8H10BrFN2 |
|---|---|
Peso molecular |
233.08 g/mol |
Nombre IUPAC |
(1R)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrFN2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m0/s1 |
Clave InChI |
RGFXAZBJMPYPQH-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Br)F)[C@H](CN)N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)F)C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13041887.png)





![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13041916.png)
![3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13041919.png)


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13041943.png)
![1'-Methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylic acid](/img/structure/B13041944.png)

